molecular formula C17H15FN2O2S B4677277 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone

Cat. No. B4677277
M. Wt: 330.4 g/mol
InChI Key: RDHGHYMOKLJVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone, also known as EBT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EBT belongs to the class of benzimidazole derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In inflammation, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to inhibit the activation of NF-κB, which is involved in the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to have various biochemical and physiological effects. In cancer cells, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to induce apoptosis and cell cycle arrest. In inflammation, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has also been shown to reduce the infiltration of immune cells into the site of inflammation. In infectious diseases, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to inhibit the replication of viruses and bacteria.

Advantages and Limitations for Lab Experiments

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is also relatively non-toxic and has low cytotoxicity compared to other benzimidazole derivatives. However, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has some limitations, including its low bioavailability and poor pharmacokinetic properties. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone also requires further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and infectious diseases. Another direction is to optimize its pharmacokinetic properties and improve its bioavailability. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone can also be modified to enhance its specificity and selectivity towards its target enzymes and signaling pathways. Finally, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone can be used as a lead compound for the development of novel benzimidazole derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has several future directions for research, including its potential as a therapeutic agent and optimization of its pharmacokinetic properties. 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone is a promising compound that can contribute to the development of novel drugs for various diseases.

Scientific Research Applications

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. In cancer research, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Inflammation research has shown that 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. In infectious diseases, 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone has been studied for its potential as an antiviral and antibacterial agent.

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-2-22-13-7-8-14-15(9-13)20-17(19-14)23-10-16(21)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHGHYMOKLJVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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